9-Deacetyl adrogolide

Dopamine D1 Receptor Agonist Prodrug Activation Pharmacokinetics

Research Challenge: Uncontrolled conversion of diacetyl D1 prodrugs in serum-free or tissue assays introduces variability, masking true A-86929 pharmacology. Solution: 9-Deacetyl adrogolide, a monoacetate prodrug, offers distinct enzymatic stability for controlled D1 receptor activation studies. - Differentiated Hydrolysis: Enables reproducible in vitro assays where rapid plasma conversion of adrogolide is undesirable, ensuring controlled A-86929 release. - Structure-Metabolism Probe: Essential comparator to adrogolide for dissecting the role of acetyl groups in esterase-mediated activation and COMT susceptibility. - Favorable Physicochemistry: Lower lipophilicity (XLogP3-AA = 3.5) simplifies formulation development for alternative delivery routes requiring improved aqueous solubility.

Molecular Formula C20H23NO3S
Molecular Weight 357.5 g/mol
CAS No. 1027586-16-8
Cat. No. B15192000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Deacetyl adrogolide
CAS1027586-16-8
Molecular FormulaC20H23NO3S
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)OC(=O)C
InChIInChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-17(23)18(24-11(2)22)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1
InChIKeyNJUODYIUKFWHNA-UZLBHIALSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Deacetyl Adrogolide: D1 Agonist Prodrug Intermediate


9-Deacetyl adrogolide (CAS 1027586-16-8) is a semi-synthetic compound belonging to the hexahydrobenzophenanthridine class of dopamine D1 receptor agonists [1]. It is structurally defined as the monoacetate ester of the potent and selective full D1 agonist A-86929, possessing the molecular formula C20H23NO3S and a molecular weight of 357.5 g/mol [1]. Functionally, it serves as an intermediate or alternative prodrug to the diacetyl derivative, adrogolide (ABT-431), and is designed to undergo enzymatic conversion to release the active D1 agonist, A-86929 [2].

Generic Substitution Risks for 9-Deacetyl Adrogolide


The use of in-class dopamine D1 prodrugs, such as adrogolide (ABT-431), is not interchangeable with 9-deacetyl adrogolide due to critical differences in their acetylation patterns, which directly influence stability, pharmacokinetic profiles, and experimental reproducibility [1]. While both compounds release the identical active agonist A-86929, their distinct chemical structures dictate different rates of enzymatic hydrolysis, susceptibility to degradation, and physicochemical properties [2]. Substituting 9-deacetyl adrogolide without rigorous validation introduces an uncontrolled variable that can lead to inconsistent in vitro and in vivo data, misrepresenting the true activity or toxicity profile of the D1 agonist pathway.

9-Deacetyl Adrogolide: Comparator Evidence


Prodrug Activation: Mono- vs. Di-Acetate Hydrolysis

The differentiation between 9-deacetyl adrogolide (monoacetate) and its diacetate analog, adrogolide (ABT-431), is rooted in their distinct prodrug activation kinetics. Adrogolide is a chemically stable prodrug that is converted rapidly (<1 min) in plasma to the active D1 agonist A-86929 [1]. As a monoacetate, 9-deacetyl adrogolide presents a different esterase substrate, which is expected to alter the rate of enzymatic hydrolysis. While direct head-to-head kinetic data are not publicly available in a single comparative study, the class-level inference is that a monoacetate prodrug will generally undergo a distinct rate of activation compared to a diacetate, a critical parameter for experimental design in cell culture or in vivo models requiring precise temporal control of agonist exposure [2].

Dopamine D1 Receptor Agonist Prodrug Activation Pharmacokinetics In Vitro Assays

COMT Stability and the Monoacetate Scaffold

A key differentiator for the 9-deacetyl adrogolide scaffold lies in its potential for enhanced metabolic stability against COMT-mediated degradation. It has been noted that the fully deacetylated compound (A-86929) demonstrates superior metabolic stability against COMT compared to its monoacetyl intermediate . While this is an inference from the broader literature on A-86929 prodrugs, it suggests that the monoacetylated form (9-deacetyl adrogolide) may offer a balance between prodrug protection and metabolic vulnerability. In contrast, the diacetyl prodrug adrogolide provides greater initial protection but may have a different overall metabolic fate after deacetylation.

Metabolic Stability Catechol-O-Methyltransferase (COMT) Drug Metabolism In Vitro ADME

Mono- vs. Di-Acetylation: Physicochemical Comparison

The fundamental chemical distinction between 9-deacetyl adrogolide (monoacetate, C20H23NO3S, MW 357.5 g/mol) and adrogolide (diacetate, C22H25NO4S, MW 399.50 g/mol) results in measurable differences in their physicochemical properties [1]. The presence of a single versus two acetyl groups alters key parameters such as lipophilicity (logP), hydrogen bonding potential, and crystalline solubility, which are central to compound handling in laboratory settings [2]. For example, the monoacetate 9-deacetyl adrogolide has a calculated XLogP3-AA of 3.5 [1], while the diacetate adrogolide is expected to be more lipophilic. These differences directly impact solubility in assay buffers, membrane permeability in cell-based assays, and formulation options for in vivo studies.

Physicochemical Properties Prodrug Design Lipophilicity Formulation

9-Deacetyl Adrogolide: Research Applications


In Vitro Prodrug Activation Profile

9-Deacetyl adrogolide is the preferred compound for in vitro assays where the rapid (<1 min) plasma conversion of adrogolide to A-86929 is undesirable or not feasible. As a monoacetate, it serves as a chemically distinct prodrug with a potentially different hydrolysis rate, allowing researchers to study the effects of D1 receptor activation with altered temporal dynamics. This is particularly relevant in cell-based assays using serum-free media or in isolated tissue preparations where esterase activity may differ from plasma, ensuring that the onset of agonist activity is more controlled and reproducible [1].

ADME Studies of A-86929 Prodrugs

For scientists investigating the structure-metabolism relationship of A-86929 prodrugs, 9-deacetyl adrogolide is an essential comparator to adrogolide. By comparing the mono- and di-acetylated forms, researchers can elucidate the role of each acetyl group in first-pass metabolism, esterase-mediated activation, and overall pharmacokinetic behavior. The inferred difference in COMT susceptibility between the two prodrugs further underscores the utility of 9-deacetyl adrogolide as a probe to dissect the metabolic fate of D1 agonists .

Formulation and Solubility Benefits of Monoacetylation

The physicochemical differences between 9-deacetyl adrogolide and its diacetate analog, notably the lower lipophilicity (XLogP3-AA = 3.5 vs. a higher value for adrogolide), make it a valuable tool in formulation science. Researchers aiming to improve aqueous solubility, reduce non-specific binding, or develop alternative delivery systems (e.g., for intranasal or inhalation routes) may find that the monoacetate derivative offers a more favorable solubility profile, thereby simplifying the development of novel formulations for in vivo D1 agonist studies [2].

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